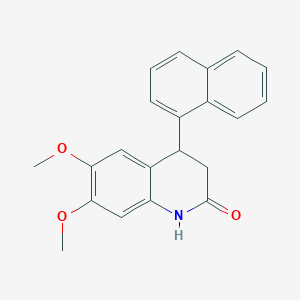
N-(2,5-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide, also known as DPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPBA belongs to the class of benzamide compounds and has been found to exhibit promising biological activities that make it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide involves its interaction with the sigma-1 receptor, a protein that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(2,5-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide has been found to bind to the sigma-1 receptor with high affinity, leading to the modulation of various signaling pathways that are involved in the regulation of cellular functions.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide has been found to exhibit various biochemical and physiological effects that make it a potential candidate for drug development. It has been found to exhibit potent analgesic and anti-inflammatory activities by modulating the release of pro-inflammatory cytokines and chemokines. N-(2,5-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide has also been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide has several advantages for lab experiments, including its high yield of synthesis, stability, and solubility in various solvents. However, N-(2,5-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide has some limitations, including its low bioavailability, which may limit its therapeutic efficacy.
Orientations Futures
There are several future directions for the study of N-(2,5-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide. One potential direction is the development of N-(2,5-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide derivatives with improved pharmacokinetic properties and therapeutic efficacy. Another direction is the investigation of the potential use of N-(2,5-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide in the treatment of other neurodegenerative disorders such as Huntington's disease. Additionally, the investigation of the potential use of N-(2,5-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide in combination with other drugs for the treatment of cancer is another potential future direction.
Conclusion
In conclusion, N-(2,5-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit potent analgesic, anti-inflammatory, and anti-tumor activities and has the potential to be developed into a drug for various diseases. The future directions of N-(2,5-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide research are numerous, and further investigation is needed to fully understand its therapeutic potential.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent analgesic, anti-inflammatory, and anti-tumor activities. N-(2,5-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-6-7-17(2)20(14-16)22-21(24)19-10-8-18(9-11-19)15-23-12-4-3-5-13-23/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWUPXIQIKKOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-6-methyl-1H-benzimidazole](/img/structure/B4434808.png)
![N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4434815.png)
![4-amino-2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4434821.png)
![7-(2-chlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434828.png)
![11-oxo-N-(3-pyridinylmethyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B4434843.png)
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4434852.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4434857.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4434862.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4434867.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B4434881.png)
![N-(1-phenylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4434882.png)
![2-methoxy-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4434907.png)
![N-[3-(acetylamino)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B4434908.png)